molecular formula C20H17NO6 B579149 Nitrofarin CAS No. 17298-36-1

Nitrofarin

Cat. No.: B579149
CAS No.: 17298-36-1
M. Wt: 367.357
InChI Key: KYNMKEMSEAXQAD-UHFFFAOYSA-N
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Description

Nitrofarin is a synthetic compound belonging to the nitrofuran class of antibiotics. These compounds are characterized by their five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its broad-spectrum antibacterial properties and is primarily used to treat infections caused by Gram-positive and Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nitrofarin typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 5-nitrofuran-2-carbaldehyde, which can then be further modified to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration reactions followed by purification processes. The use of continuous flow reactors and microwave-assisted reactions has been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Nitrofarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nitrofarin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying nitrofuran chemistry and reactivity.

    Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

    Medicine: Explored as a potential treatment for bacterial infections, especially those resistant to other antibiotics.

    Industry: Used in the development of antibacterial coatings and materials

Mechanism of Action

Nitrofarin exerts its antibacterial effects by being reduced by bacterial nitroreductases to reactive intermediates. These intermediates inhibit several bacterial enzymes involved in essential cellular processes such as DNA, RNA, and protein synthesis. This multi-targeted approach makes this compound effective against a wide range of bacteria and reduces the likelihood of resistance development .

Comparison with Similar Compounds

Comparison: Nitrofarin is unique in its broad-spectrum activity and multi-targeted mechanism of action. Unlike some other nitrofuran antibiotics, this compound has shown effectiveness against a wider range of bacterial strains and has been less prone to resistance development. Its versatility in various chemical reactions also makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24/h3-10,16,23H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNMKEMSEAXQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938254
Record name 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17298-36-1
Record name Nitrofarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROPHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9DBP8Z2PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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